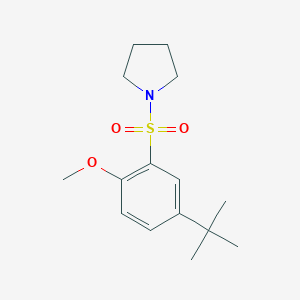![molecular formula C14H21NO3S B224995 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)
1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine, also known as MTPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine is not fully understood, but studies suggest that it may act as a nucleophile in certain reactions. This compound has also been shown to form stable complexes with various molecules, which may contribute to its potential use as a drug delivery system.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to enhance the solubility and bioavailability of certain drugs. In organic synthesis, this compound has been shown to be an effective reagent for the synthesis of various compounds. In material science, this compound has been shown to be an effective precursor for the synthesis of metal sulfide nanoparticles.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine in lab experiments is its ability to form stable complexes with various molecules, which may enhance the solubility and bioavailability of certain drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine. One direction is to further investigate its potential use as a drug delivery system, particularly for poorly soluble drugs. Another direction is to explore its potential use as a reagent for the synthesis of new compounds with potential medicinal or material science applications. Additionally, further studies are needed to better understand the mechanism of action and potential toxicity of this compound.
Méthodes De Synthèse
1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine can be synthesized through a multi-step process that involves the reaction of p-anisaldehyde with 2,3,5-trimethylpyrrole, followed by the addition of sulfuric acid and sodium bisulfite. The resulting product is then treated with sodium hydroxide to yield this compound.
Applications De Recherche Scientifique
1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various molecules. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds, including pyrrolidines and sulfones. In material science, this compound has been studied for its potential use as a precursor for the synthesis of metal sulfide nanoparticles.
Propriétés
Formule moléculaire |
C14H21NO3S |
|---|---|
Poids moléculaire |
283.39 g/mol |
Nom IUPAC |
1-(4-methoxy-2,3,5-trimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C14H21NO3S/c1-10-9-13(11(2)12(3)14(10)18-4)19(16,17)15-7-5-6-8-15/h9H,5-8H2,1-4H3 |
Clé InChI |
WXYNNQYJRNJSSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCCC2 |
SMILES canonique |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)
![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)